molecular formula C21H17N3O5S B2814093 (2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 463366-91-8

(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Katalognummer: B2814093
CAS-Nummer: 463366-91-8
Molekulargewicht: 423.44
InChI-Schlüssel: ZWQQAKAUWGJPRG-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a novel, potent, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a crucial regulator of cell cycle progression, particularly in mitosis. This compound was identified from a series of synthesized derivatives designed to target the kinase domain of PLK1 with high selectivity. Its primary research value lies in its ability to induce mitotic arrest and apoptosis in a wide range of cancer cell lines by inhibiting PLK1's pivotal roles in centrosome maturation, bipolar spindle formation, and the activation of the Cdc25C phosphatase/Cyclin B1 pathway. By specifically disrupting these mitotic events, this inhibitor serves as a powerful chemical probe for investigating the complexities of cell division, validating PLK1 as a therapeutic target, and studying mechanisms of aneuploidy and genomic instability in oncological research. Its application extends to in vitro models for screening synergistic effects with other chemotherapeutic agents, providing a valuable tool for advancing the understanding of targeted cancer therapies and the development of novel anti-mitotic strategies. [Source: A 2024 patent document (WO2024105702A1) detailing thiazolotriazine derivatives as PLK1 inhibitors for treating cancer.]

Eigenschaften

IUPAC Name

(2E)-6-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-27-14-9-12(10-15(28-2)18(14)29-3)11-16-20(26)24-21(30-16)22-19(25)17(23-24)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQQAKAUWGJPRG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463366-91-8
Record name (2E)-6-PHENYL-2-(3,4,5-TRIMETHOXYBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Biologische Aktivität

The compound (2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS Number: 463366-91-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate thiazole and triazine derivatives. The resulting product has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Biological Activity Overview

Various studies have reported on the biological activities of related thiazolo[3,2-b][1,2,4]triazine derivatives. These activities include:

  • Antifungal Activity : Some derivatives have been evaluated for antifungal properties against species such as Candida albicans and Candida parapsilosis. However, many showed limited efficacy in vitro .
  • Anticonvulsant Activity : Certain thiazolo[3,2-b][1,2,4]triazine derivatives demonstrated anticonvulsant effects in animal models. These compounds exhibited protective effects against seizures induced by maximal electroshock and pentylene tetrazole .
  • Anticancer Potential : Recent investigations into similar compounds suggest potential anticancer properties. For example, derivatives have shown cytotoxic activity against various cancer cell lines (e.g., BxPC-3 and HCT-116) at nanomolar concentrations without significant toxicity to normal cells . The mechanism often involves the induction of apoptosis through caspase activation .

Antifungal Studies

A study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their antifungal activity. The results indicated that while some compounds had structural promise, their antifungal efficacy was generally low .

Anticonvulsant Studies

Research into the anticonvulsant properties of thiazolo[3,2-b][1,2,4]triazoles revealed that these compounds could significantly reduce seizure frequency in animal models. This suggests a potential pathway for developing new anticonvulsant medications .

Anticancer Studies

The anticancer potential of related compounds has been highlighted in several studies:

  • Mechanisms of Action : Compounds were found to inhibit key signaling pathways involved in cancer progression (e.g., AKT-mTOR pathway). This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cytotoxicity Profiles : In vitro studies indicated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .

Data Table of Biological Activities

Activity TypeRelated CompoundsTarget Organisms/CellsObservations
AntifungalThiazolo derivativesCandida albicans, C. parapsilosisLimited antifungal activity noted
AnticonvulsantThiazolo derivativesMice (seizure models)Significant anticonvulsant effects observed
AnticancerThiazolo derivativesBxPC-3, HCT-116Cytotoxic at nanomolar concentrations; induces apoptosis

Case Studies

  • Antifungal Efficacy : A specific study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives against clinical strains of Candida. The results indicated poor activity across the board but highlighted structural features that may enhance future derivative designs .
  • Anticancer Mechanism : In vitro studies on a series of compounds showed that they induce apoptosis via the intrinsic pathway by activating caspases 8 and 9. This suggests a promising direction for further research into their use as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following compounds share the thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione core but differ in substituents:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Key Features
Target Compound 3,4,5-Trimethoxybenzylidene Phenyl C₂₃H₁₉N₃O₅S High steric bulk, electron-rich aromatic system
(2E)-2-[4-(Dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 4-(Dimethylamino)benzylidene Methyl C₁₈H₁₇N₅O₂S Electron-donating dimethylamino group; smaller substituent at position 6
(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 2-(Allyloxy)benzylidene Phenyl C₂₁H₁₅N₃O₃S Ether linkage with allyl group; moderate steric hindrance

Electronic and Steric Effects

  • The steric bulk may improve binding affinity in enzyme active sites . The phenyl group at position 6 contributes to hydrophobic interactions.
  • Dimethylamino Analog : The 4-(dimethylamino)benzylidene substituent introduces a strong electron-donating group, but its planar structure offers less steric hindrance compared to the trimethoxy variant.
  • Allyloxy Analog :

    • The 2-(allyloxy)benzylidene group adds an ether oxygen and alkene functionality, which may participate in hydrogen bonding or redox reactions.
    • The phenyl group at position 6 mirrors the target compound, suggesting similar hydrophobic interactions.

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Position Modification Impact on Activity Reference
3,4,5-Trimethoxy (Benzylidene)Increased electron densityEnhances tubulin binding (anticancer)
6-Phenyl (Triazine)Hydrophobic bulkImproves membrane permeability
2E vs. 2Z ConfigurationStereoelectronic effects(2E) shows 3-fold higher cytotoxicity

Q. Methodology :

  • Compare analogues via isosteric replacement (e.g., methoxy → ethoxy) .
  • Use QSAR models to predict logP and polar surface area for bioavailability .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Autodock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or kinases (PDB: 3WZE) .
  • MD Simulations :
    • GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping :
    • Identify critical hydrogen bonds (e.g., between C=O and Lys254 of tubulin) .

Advanced: How is compound stability evaluated under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water) .
  • pH Stability :
    • Test solubility and integrity in buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~320 nm) .
  • Photostability :
    • Expose to UV light (254 nm) for 24h; quantify decomposition products via LC-MS .

Advanced: How can synthetic byproducts be characterized and minimized?

Methodological Answer:

  • Byproduct Identification :
    • LC-HRMS to detect dimers or oxidized derivatives (e.g., m/z +16 for epoxides) .
  • Process Optimization :
    • Reduce reaction time (<12h) and use inert atmospheres (N₂) to prevent oxidation .
  • Green Chemistry :
    • Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.